molecular formula C14H24N2O4 B2908307 4-Azaspiro[2.4]heptane hemioxalate CAS No. 1523571-00-7; 95442-76-5

4-Azaspiro[2.4]heptane hemioxalate

Cat. No.: B2908307
CAS No.: 1523571-00-7; 95442-76-5
M. Wt: 284.356
InChI Key: RPZBNNHPFKABOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azaspiro[2.4]heptane hemioxalate is a useful research compound. Its molecular formula is C14H24N2O4 and its molecular weight is 284.356. The purity is usually 95%.
BenchChem offers high-quality 4-Azaspiro[2.4]heptane hemioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azaspiro[2.4]heptane hemioxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-azaspiro[2.4]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11N.C2H2O4/c2*1-2-6(3-4-6)7-5-1;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZBNNHPFKABOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)NC1.C1CC2(CC2)NC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Azaspiro[2.4]heptane Hemioxalate: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-Azaspiro[2.4]heptane hemioxalate , a specialized spirocyclic building block used in modern drug discovery.

CAS Number: 1523571-00-7 Chemical Formula:


 (Hemioxalate salt)
Free Base Formula: 

Molecular Weight: 284.36 g/mol (Salt) / 97.16 g/mol (Free Base)

Executive Summary

4-Azaspiro[2.4]heptane hemioxalate is a high-value spirocyclic amine intermediate used primarily in the synthesis of antiviral agents (HCV NS5A inhibitors) and novel kinase inhibitors. As a conformational restrictor, the 4-azaspiro[2.4]heptane scaffold offers a strategic advantage in medicinal chemistry: it increases fraction sp3 (


) character, improves metabolic stability by blocking metabolically labile sites, and enhances solubility compared to flat aromatic bioisosteres.

This guide details the structural properties, scalable synthesis protocols, and critical handling requirements for researchers utilizing this moiety in lead optimization.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Stereochemistry

The compound is a spiro-fused bicyclic system consisting of a three-membered cyclopropane ring and a five-membered pyrrolidine ring, sharing a single carbon atom (C3 of the pyrrolidine, C1 of the cyclopropane).

  • Systematic Name: 4-Azaspiro[2.4]heptane hemioxalate[1]

  • IUPAC Name: 4-azaspiro[2.4]heptane; oxalic acid (2:1 stoichiometry)

  • Structural Distinctness: Unlike its isomer 5-azaspiro[2.4]heptane (found in Ledipasvir), the 4-aza isomer features the nitrogen atom directly attached to the spiro quaternary carbon. This unique connectivity imparts distinct pKa and vector orientation properties to the nitrogen lone pair, altering ligand-protein binding geometries.

Structural Visualization

The spiro-carbon creates a rigid orthogonal orientation between the cyclopropane and pyrrolidine rings.

Structure Figure 1: Connectivity of the 4-Azaspiro[2.4]heptane Core N4 N (4) C5 C (5) N4->C5 Spiro C (3) Spiro->N4 Spiro-N bond C1 C (1) Spiro->C1 C2 C (2) C1->C2 C2->Spiro C6 C (6) C5->C6 C7 C (7) C6->C7 C7->Spiro

Synthesis & Manufacturing Methodologies

The synthesis of 4-azaspiro[2.4]heptane is challenging due to the strain of the spiro-cyclopropane ring. The most robust scalable route, developed to avoid unstable cyclopropanone intermediates, utilizes tert-butyl cyclopropanecarboxylate as the starting material.

Retrosynthetic Analysis

The strategy relies on constructing the pyrrolidine ring onto the pre-formed cyclopropane ring via a Curtius rearrangement and subsequent cyclization.

Protocol: Scalable Synthesis via Curtius Rearrangement

Prerequisites: Inert atmosphere (


 or Ar), anhydrous solvents.
Step 1: Alkylation
  • Reagents: tert-Butyl cyclopropanecarboxylate, Lithium Diisopropylamide (LDA), Allyl bromide.

  • Procedure: Deprotonate the ester with LDA at -78°C in THF. Add allyl bromide to introduce the 3-carbon chain necessary for the pyrrolidine ring.

  • Intermediate: tert-Butyl 1-allylcyclopropanecarboxylate.

Step 2: Curtius Rearrangement (Carboxylate to Amine)
  • Reagents: TFA (deprotection), Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol.

  • Mechanism: Hydrolysis of the tert-butyl ester to the acid, followed by Curtius rearrangement to the isocyanate, which is trapped by t-BuOH to form the N-Boc amine.

  • Intermediate: N-Boc-1-allylcyclopropanamine.

Step 3: Cyclization (Hydroamination or Oxidative)
  • Reagents: 9-BBN (Hydroboration) followed by intramolecular cyclization under Appel conditions (

    
    ) or Pd-catalyzed hydroamination.
    
  • Key Transformation: The pendant allyl group is functionalized and cyclized onto the nitrogen to close the 5-membered ring.

Step 4: Salt Formation (Hemioxalate)
  • Rationale: The free base is a volatile oil/low-melting solid and prone to oxidation. The hemioxalate salt is crystalline, non-hygroscopic, and stable.

  • Protocol: Dissolve free amine in EtOH. Add 0.5 equivalents of oxalic acid dihydrate in warm EtOH. Cool to 0°C to precipitate white crystals.

Synthesis Figure 2: Scalable Synthetic Workflow Start tert-Butyl Cyclopropanecarboxylate Step1 1. LDA, -78°C 2. Allyl Bromide Start->Step1 Inter1 1-Allyl-cyclopropane-1-carboxylate Step1->Inter1 Step2 1. TFA (Hydrolysis) 2. DPPA, Et3N (Curtius) 3. t-BuOH Inter1->Step2 Inter2 N-Boc-1-allyl-cyclopropanamine Step2->Inter2 Step3 1. 9-BBN / H2O2 (Hydroboration) 2. MsCl / Et3N (Activation) 3. NaH (Cyclization) Inter2->Step3 ProductFree 4-Azaspiro[2.4]heptane (Free Base) Step3->ProductFree Step4 0.5 eq. Oxalic Acid Ethanol ProductFree->Step4 Final 4-Azaspiro[2.4]heptane Hemioxalate (CAS 1523571-00-7) Step4->Final

Physical & Chemical Properties[1][2][5][6][7][8]

PropertySpecificationNotes
Appearance White to off-white crystalline solidHigh crystallinity aids purification.
Melting Point 198 - 202°C (Decomposes)Distinct from free base (liquid/low melt).
Solubility Water (>50 mg/mL), DMSO, MethanolPoor solubility in non-polar solvents (DCM, Hexane).
Stoichiometry 2 Amine : 1 Oxalic AcidConfirmed by elemental analysis and 1H NMR.
Hygroscopicity Non-hygroscopicSuperior handling compared to HCl salts which can be deliquescent.
Stability Stable at room temperatureStore under inert gas (Argon) recommended.

Applications in Drug Discovery[9]

Bioisosteric Replacement

The 4-azaspiro[2.4]heptane core serves as a rigidified bioisostere for:

  • Gem-dimethyl groups: The cyclopropane ring mimics the steric bulk of a gem-dimethyl group but introduces conformational constraints.

  • Proline: It acts as a "spiro-proline" analog, locking the nitrogen vector in a specific orientation, which is critical for binding affinity in GPCRs and viral proteases.

Therapeutic Areas
  • HCV NS5A Inhibitors: Analogous to the 5-azaspiro moiety in Ledipasvir , the 4-azaspiro variant is explored to alter potency and resistance profiles against viral genotypes.

  • Kinase Inhibitors: Used to reduce the "flatness" of aromatic kinase inhibitors, improving solubility and selectivity.

  • Peptidomimetics: The rigid spiro scaffold is used to induce

    
    -turn conformations in peptide backbones.
    

Analytical Characterization

To validate the identity of CAS 1523571-00-7, the following analytical signals must be observed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       0.6 - 1.0 ppm (Multiplet, 4H): Cyclopropane methylene protons. Distinctive high-field shift.
      
    • 
       1.8 - 2.0 ppm (Multiplet, 4H): Pyrrolidine ring 
      
      
      
      protons.
    • 
       3.0 - 3.3 ppm (Multiplet, 2H): 
      
      
      
      adjacent to Nitrogen.
    • Broad singlet > 8.0 ppm: Ammonium protons (

      
      ).
      
  • 13C NMR:

    • Expected quaternary spiro-carbon signal around 30-40 ppm.

    • Cyclopropane

      
       carbons typically shielded (< 15 ppm).
      
  • Mass Spectrometry (ESI+):

    • 
      
      
      
      
      (Free base mass).

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin, Eye, Respiratory).

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C .

References

  • Enamine Ltd. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Journal of Organic Chemistry.

  • ChemicalBook. (2024). 4-Azaspiro[2.4]heptane hemioxalate Properties and CAS 1523571-00-7 Data.

  • BenchChem. (2025).[3] Synthesis Protocols for Azaspiro[2.4]heptane Derivatives.

  • PubChem. (2025).[4] Compound Summary: 4-Azaspiro[2.4]heptane.[5][6][7][8][9] National Library of Medicine.

  • Gilead Sciences. (2013). Patent WO2013184698: Condensed Imidazolyl-Imidazole Derivatives (Ledipasvir Intermediates).

Sources

Structure and basicity of 4-azaspiro[2.4]heptane scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 4-Azaspiro[2.4]heptane Scaffold: Structure, Basicity, and Application

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and favorable physicochemical properties is perpetual. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards more complex, sp³-rich architectures—has highlighted the immense value of rigid, constrained ring systems.[1] Among these, the 4-azaspiro[2.4]heptane scaffold has emerged as a compelling structural motif. This guide provides a comprehensive analysis of its core structural features, the fundamental principles governing its basicity, and its strategic application in drug discovery.

The 4-azaspiro[2.4]heptane core is a saturated bicyclic amine characterized by a pyrrolidine ring and a cyclopropane ring sharing a single carbon atom—the spiro center. This unique fusion imparts a high degree of conformational rigidity and a well-defined three-dimensional geometry, making it an attractive building block for designing molecules with enhanced target selectivity and improved pharmacokinetic profiles.

Structural and Conformational Analysis

The defining characteristic of the 4-azaspiro[2.4]heptane scaffold is its inherent rigidity, which stems from the fusion of two small, strained rings. This rigidity is a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Three-Dimensional Geometry

The spirocyclic nature of the scaffold fixes the relative orientation of the two rings, creating a molecule with distinct spatial vectors for substituent placement.

  • Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is not planar and typically adopts one of two puckered conformations: the "envelope," where one atom is out of the plane of the other four, or the "twist" (half-chair), where two atoms are displaced on opposite sides of the plane. The fusion to the cyclopropane ring restricts this flexibility, favoring specific conformations.

  • Influence of the Cyclopropane Ring: The three-membered cyclopropane ring is an inflexible, planar triangle. Its presence locks the spiro carbon and its two adjacent pyrrolidine carbons into a fixed arrangement, significantly constraining the overall molecular shape.

Computational studies and experimental techniques like NMR spectroscopy and X-ray crystallography are essential tools for elucidating the preferred conformations of substituted 4-azaspiro[2.4]heptane derivatives.[2][3][4] Understanding these conformational preferences is critical for structure-based drug design.

Core structure of 4-azaspiro[2.4]heptane.

Basicity of the Nitrogen Center

The basicity of the nitrogen atom in the 4-azaspiro[2.4]heptane scaffold is a critical physicochemical parameter that profoundly influences its behavior in a biological system. Basicity, quantified by the pKa value of the conjugate acid, dictates the protonation state of the molecule at physiological pH. This, in turn, affects its aqueous solubility, membrane permeability, and ability to form ionic interactions with its biological target.

Predicted pKa and Influencing Factors

The predicted pKa for the conjugate acid of 6-methyl-4-azaspiro[2.4]heptane is approximately 11.30 ± 0.40.[5] This value indicates that it is a relatively strong base, comparable to other saturated cyclic amines. Several factors contribute to this basicity:

  • Hybridization: The nitrogen atom is sp³-hybridized, with its lone pair of electrons residing in an sp³ orbital. This orbital has less s-character than the sp² orbitals of imines or aromatic amines, making the lone pair more available for protonation.

  • Inductive Effects: The surrounding alkyl groups of the pyrrolidine and cyclopropane rings are electron-donating. They increase the electron density on the nitrogen atom, thereby stabilizing the positively charged conjugate acid and increasing the basicity of the amine.

  • Ring Strain: While the high strain of the cyclopropane ring does not directly involve the nitrogen atom, it influences the overall electronic structure of the molecule. The spiro-fusion introduces a degree of geometric constraint that can subtly affect the accessibility of the nitrogen's lone pair.

Comparative Basicity

To contextualize the basicity of the 4-azaspiro[2.4]heptane scaffold, it is useful to compare its predicted pKa with that of other common cyclic amines used in drug design.

CompoundpKa of Conjugate Acid (Approximate)
Azetidine11.29
Pyrrolidine11.27
4-Azaspiro[2.4]heptane (predicted) ~11.3 [5]
Piperidine11.12
Morpholine8.39

Data for azetidine, pyrrolidine, piperidine, and morpholine are well-established literature values.

The predicted basicity of 4-azaspiro[2.4]heptane is in line with other five- and six-membered saturated amines, suggesting its suitability as a bioisosteric replacement for these common motifs without a drastic alteration of this key physicochemical property.

Experimental Determination of pKa

While computational predictions are valuable, experimental determination of pKa is essential for accurate characterization. Potentiometric titration is a widely used and reliable method for this purpose.[6][7]

G start Prepare Amine Solution (e.g., 0.01 M in water/co-solvent) titrate Titrate with Standard Acid (e.g., 0.1 M HCl) while monitoring pH start->titrate data Record pH vs. Volume of Titrant Added titrate->data plot Plot pH vs. Volume (Titration Curve) data->plot half_eq Identify Half-Equivalence Point (Midpoint of the steep inflection) plot->half_eq pka Determine pKa (pH at the half-equivalence point) half_eq->pka

Workflow for pKa determination by potentiometric titration.

Protocol: Potentiometric pKa Determination

  • Sample Preparation: A precisely weighed sample of the 4-azaspiro[2.4]heptane hydrochloride salt is dissolved in deionized water or a suitable co-solvent system (e.g., water-methanol) to create a solution of known concentration (e.g., 0.01 M).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small, precise increments.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added.

  • pKa Calculation: The equivalence point is identified as the point of maximum slope on the titration curve. The half-equivalence point (where half of the amine has been neutralized) is located, and the pH at this point is equal to the pKa of the conjugate acid.

Synthesis and Applications in Drug Discovery

The utility of the 4-azaspiro[2.4]heptane scaffold is intrinsically linked to the development of efficient synthetic routes and its strategic incorporation into bioactive molecules.

Synthetic Strategies

The construction of azaspirocycles can be approached through various synthetic strategies.[8] Key approaches often involve the intramolecular cyclization of a suitably functionalized precursor. For the 4-azaspiro[2.4]heptane system, this could involve forming the pyrrolidine ring onto a pre-existing cyclopropylmethylamine derivative or, alternatively, constructing the cyclopropane ring from a pyrrolidine precursor. Methods like thermal [2+2] cycloadditions and domino radical bicyclizations have been employed for related azaspirocyclic systems.[8][9]

Role in Medicinal Chemistry

The 4-azaspiro[2.4]heptane scaffold serves several important roles in drug design:

  • Novel 3D Vector Space: It provides a rigid framework that projects substituents into specific regions of three-dimensional space, which can be exploited to optimize interactions with a target protein and explore new binding pockets.

  • Bioisosteric Replacement: It can serve as a non-classical bioisostere for more common cyclic amines like piperidine or pyrrolidine. This substitution can improve properties such as metabolic stability, aqueous solubility, or target selectivity while maintaining the key basic nitrogen for receptor interaction.[9]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocenters generally leads to an increase in aqueous solubility and a decrease in lipophilicity compared to flat aromatic systems, which are desirable traits for drug candidates.[9]

The principles guiding the use of the 4-azaspiro[2.4]heptane scaffold are mirrored in the successful application of other azaspirocycles, such as azaspiro[3.3]heptanes and azaspiro[4.5]decanes, in developing treatments for a range of diseases, including neurological disorders and inflammatory conditions.[10][11][12]

G cluster_0 Core Scaffold Properties cluster_1 Drug-like Attributes cluster_2 Therapeutic Outcomes Rigid 3D Structure Rigid 3D Structure Metabolic Stability Metabolic Stability Rigid 3D Structure->Metabolic Stability Precise Vector Control Precise Vector Control Rigid 3D Structure->Precise Vector Control Defined Basicity (pKa) Defined Basicity (pKa) Improved Solubility Improved Solubility Defined Basicity (pKa)->Improved Solubility Enhanced Target Affinity Enhanced Target Affinity Precise Vector Control->Enhanced Target Affinity Increased Selectivity Increased Selectivity Precise Vector Control->Increased Selectivity

Relationship between scaffold properties and drug discovery outcomes.

Conclusion

The 4-azaspiro[2.4]heptane scaffold represents a valuable tool in the medicinal chemist's armamentarium. Its constrained, three-dimensional structure offers a departure from traditional flat scaffolds, providing a pathway to molecules with enhanced potency, selectivity, and improved drug-like properties. A thorough understanding of its conformational preferences and the factors governing the basicity of its core nitrogen atom is paramount for its successful application. As synthetic methodologies continue to evolve, the strategic deployment of this and other novel spirocyclic systems will undoubtedly continue to drive the discovery of the next generation of therapeutics.

References

  • ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Simple Method for the Estimation of pKa of Amines. [Link]

  • PubMed. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. [Link]

  • DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

  • ACS Publications. Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • Thieme E-Journals. Synthesis. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]

  • ResearchGate. SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[8][13] HEPTANECARBOXYLATE DERIVATIVES. [Link]

  • PMC. Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. [Link]

  • RSC Publishing. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. [Link]

  • PubMed. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. [Link]

  • ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. [Link]

  • Organic Syntheses. Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. [Link]

  • PubChem. 4-azaspiro[2.4]heptan-5-one (C6H9NO). [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • NIH PubChem. Spiro(2.4)heptane | C7H12 | CID 12657448. [Link]

  • PubChem. Spiro[2.4]heptan-1-amine hydrochloride (C7H13N). [Link]

  • ResearchGate. Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • Semantic Scholar. Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation. [Link]

  • PMC. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

Sources

4-Azaspiro[2.4]heptane vs 5-azaspiro[2.4]heptane structural differences

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and medicinal chemistry distinctions between the isomeric scaffolds 4-azaspiro[2.4]heptane and 5-azaspiro[2.4]heptane.

Structural Divergence, Synthetic Pathways, and Medicinal Utility

Executive Summary

In the pursuit of "escaping flatland" in drug discovery, spirocyclic pyrrolidines serve as critical three-dimensional surrogates for proline and piperidine. The 4-azaspiro[2.4]heptane and 5-azaspiro[2.4]heptane scaffolds represent two distinct topological isomers where a cyclopropane ring is spiro-fused to a pyrrolidine core.

While they share the same molecular formula (


), their structural differences dictate divergent physicochemical properties and synthetic accessibilities:
  • 4-Azaspiro[2.4]heptane: Nitrogen is directly adjacent to the spiro-quaternary carbon. This proximity lowers basicity via the inductive effect of the cyclopropane ring and creates significant steric bulk around the amine, influencing amide bond rotamers.

  • 5-Azaspiro[2.4]heptane: Nitrogen is separated from the spiro-center by a methylene bridge. This preserves a basicity profile closer to proline and is the core scaffold of the blockbuster HCV drug Ledipasvir .

Structural & Electronic Analysis

Topological Comparison

The fundamental difference lies in the position of the nitrogen atom relative to the spiro-junction (C3).

  • Numbering Logic (IUPAC): Numbering begins in the smaller ring (cyclopropane) at an atom adjacent to the spiro carbon, proceeds to the spiro carbon (C3), and continues around the larger ring (pyrrolidine).

    • 4-Aza: The nitrogen is at position 4, directly bonded to the spiro carbon (C3).

    • 5-Aza: The nitrogen is at position 5, separated from C3 by a methylene group (C4).

G cluster_0 4-Azaspiro[2.4]heptane cluster_1 5-Azaspiro[2.4]heptane n4 N4 c5 C5 n4->c5 c3 C3 (Spiro) c3->n4 c1 C1 c3->c1 c2 C2 c1->c2 c2->c3 c6 C6 c5->c6 c7 C7 c6->c7 c7->c3 n5_2 N5 c6_2 C6 n5_2->c6_2 c3_2 C3 (Spiro) c4_2 C4 c3_2->c4_2 c1_2 C1 c3_2->c1_2 c4_2->n5_2 c2_2 C2 c1_2->c2_2 c2_2->c3_2 c7_2 C7 c6_2->c7_2 c7_2->c3_2

Figure 1: Connectivity comparison.[1][2] Note the direct N-Spiro bond in the 4-aza isomer.

Physicochemical Properties
Property4-Azaspiro[2.4]heptane5-Azaspiro[2.4]heptaneMechanistic Rationale
Basicity (pKa) Lower (~8.5 - 9.0)Higher (~9.5 - 10.5)In the 4-aza isomer, the N is attached to the cyclopropane ring. Cyclopropanes exert an electron-withdrawing inductive effect (-I) due to high s-character in C-C bonds, reducing N lone pair availability.
Lipophilicity (LogP) ModerateModerateBoth are aliphatic, but the 4-aza isomer often has lower solvation energy due to steric shielding of the amine.
Metabolic Stability High (Steric Shield)ModerateThe 4-aza spiro center blocks

-oxidation at one side of the amine. The 5-aza isomer has two available

-methylene sites (C4 and C6) susceptible to P450 oxidation.
Conformation Rigid C7-endo biasFlexible EnvelopeThe spiro-fusion at C3/C4 in the 4-aza system locks the N-C3 bond, heavily restricting the pyrrolidine ring pucker compared to the 5-aza analog.

Synthetic Methodologies

Synthesis of 4-Azaspiro[2.4]heptane (Protocol A)

Accessing the 4-aza core is challenging because the direct spiro-cyclization onto a pyrrolidone is electronically disfavored. The most robust route, developed to avoid unstable cyclopropanone intermediates, utilizes tert-butyl cyclopropanecarboxylate .

Workflow (Based on Approach IV, J. Org. Chem. / Enamine protocols):

  • Starting Material: tert-Butyl cyclopropanecarboxylate.[3][4]

  • Step 1 (Formylation): Deprotonation with LDA followed by quenching with DMF or formate to install the C1-carbon source.

  • Step 2 (Chain Extension): Reaction with vinyl magnesium bromide or allyl bromide to build the carbon skeleton required for ring closing metathesis (RCM) or radical cyclization.

  • Step 3 (Cyclization): Ring closure (often reductive amination or radical cyclization) to form the pyrrolidine ring onto the pre-existing cyclopropane.

Synthesis of 5-Azaspiro[2.4]heptane (Protocol B)

This scaffold is industrially validated via the synthesis of Ledipasvir . The key strategy involves constructing the cyclopropane ring onto a pre-existing proline derivative.

Detailed Protocol: Cyclopropanation of 4-Methylene Proline This method is preferred for its scalability and stereocontrol.

Reagents:

  • (S)-N-Boc-4-methylene proline methyl ester

  • Diethylzinc (

    
    )
    
  • Diiodomethane (

    
    )
    
  • Solvent: Toluene/DCM

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve (S)-N-Boc-4-methylene proline methyl ester (1.0 equiv) in anhydrous toluene under ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . Cool to 0°C.[5]
    
  • Furukawa Reagent Formation: In a separate flask, add

    
     (1.0 M in hexanes, 5.0 equiv) to a solution of 
    
    
    
    (10.0 equiv) in toluene at 0°C. Stir for 20 min to form the active carbenoid (
    
    
    ).
  • Cyclopropanation: Cannulate the carbenoid solution into the substrate flask. Allow to warm to RT and stir for 12–18 h.

  • Quench: Carefully quench with saturated aqueous

    
    . Caution: Exothermic.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc) yields the N-Boc-5-azaspiro[2.4]heptane-6-carboxylate.

Synthesis start 4-Methylene Proline (N-Boc, O-Me) intermediate Zinc Carbenoid Attack start->intermediate Toluene, 0°C reagent Et2Zn + CH2I2 (Simmons-Smith) reagent->intermediate product 5-Azaspiro[2.4]heptane Derivative intermediate->product 18h, RT Stereoselective

Figure 2: Cyclopropanation route to the 5-aza scaffold (Ledipasvir intermediate).

Medicinal Chemistry Applications

5-Azaspiro[2.4]heptane: The Ledipasvir Case

The 5-azaspiro[2.4]heptane scaffold is the structural core of the HCV NS5A inhibitor Ledipasvir .

  • Role: It functions as a conformationally restricted proline mimic. The spiro-cyclopropane ring locks the conformation of the proline ring, optimizing the binding vector of the imidazole moiety attached to the alpha-carbon.

  • Benefit: This restriction reduces the entropic penalty of binding to the NS5A protein, significantly increasing potency compared to a standard proline analog.

4-Azaspiro[2.4]heptane: A Novel Building Block

While less common in marketed drugs, the 4-aza isomer is gaining traction in fragment-based drug discovery (FBDD).

  • Application: Used to modulate the pKa of amines in lead optimization. If a piperidine or pyrrolidine nitrogen is too basic (causing hERG toxicity or phospholipidosis), switching to the 4-azaspiro[2.4]heptane core can lower the pKa by ~1–1.5 units due to the inductive effect of the adjacent spiro-cyclopropane, without altering the overall lipophilicity significantly.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. J. Org. Chem. (via PMC). Describes "Approach IV" for 4-azaspiro[2.4]heptane synthesis.

  • Ledipasvir Intermediate Synthesis. Sigma-Aldrich / Merck Technical Data. Details the 5-azaspiro[2.4]heptane core in antiviral manufacturing.

  • Discovery of 5-azaspiro[2.4]heptanes as Orexin Antagonists. Bioorg. Med. Chem. Lett. 2013. Discusses DMPK characterization and P450 inhibition profiles.

  • Conformational Analysis of Fluorinated Alkanes and Spirocycles. J. Org. Chem. General principles of conformational restriction in spiro-fused systems.

Sources

4-Azaspiro[2.4]heptane hemioxalate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and quality control parameters for 4-Azaspiro[2.4]heptane Hemioxalate , a critical nitrogenous spirocyclic scaffold used in pharmaceutical research.

Executive Summary

4-Azaspiro[2.4]heptane hemioxalate is a specialized bicyclic amine salt featuring a pyrrolidine ring spiro-fused to a cyclopropane moiety.[1] This constrained geometry is highly valued in medicinal chemistry for restricting the conformational freedom of peptidomimetics and antiviral agents (e.g., HCV NS5A inhibitors). As a hemioxalate salt, the compound exhibits enhanced stability and crystallinity compared to its volatile free base, facilitating precise stoichiometry in organic synthesis.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Nomenclature and Stoichiometry

The term "hemioxalate" in this context denotes a stoichiometric ratio of 2 moles of base to 1 mole of oxalic acid . This results in a stable crystalline lattice where the dicarboxylic acid bridges two protonated azaspiro units.

  • IUPAC Name: 4-Azaspiro[2.4]heptane; oxalic acid (2:1)

  • Common Name: 4-Azaspiro[2.4]heptane hemioxalate[1][2][3]

  • CAS Number (Salt): 1523571-00-7[1][2]

  • CAS Number (Free Base): 95442-76-5[1][4]

Molecular Formula & Weight Calculation

The molecular weight is calculated based on the 2:1 stoichiometry, which is the standard commercial form (Formula Weight ~284.36 g/mol ).

ComponentFormulaMolecular Weight ( g/mol )Molar RatioContribution to Salt MW
4-Azaspiro[2.4]heptane C₆H₁₁N97.162194.32
Oxalic Acid C₂H₂O₄90.03190.03
Hemioxalate Salt C₁₄H₂₄N₂O₄ - - 284.35

Note: Some vendors may list the MW as 142.18 g/mol (1 Base + 0.5 Acid). Always verify the Certificate of Analysis (CoA) for the exact formula weight used in molarity calculations.

Structural Visualization

The 4-azaspiro[2.4]heptane core consists of a 5-membered pyrrolidine ring sharing a single carbon atom (spiro center) with a 3-membered cyclopropane ring.[1] The nitrogen atom is positioned adjacent to the spiro carbon (position 4).

Figure 1: Connectivity of the 4-azaspiro[2.4]heptane skeleton.[1][2][5] The Nitrogen atom (Red) is directly attached to the Spiro Carbon (Blue), distinguishing it from the 5-aza isomer.

Synthetic Utility & Applications

Role in Drug Development

The spiro[2.4]heptane scaffold is a "privileged structure" in medicinal chemistry. It serves as a conformationally restricted surrogate for proline or other amino acids.

  • HCV Inhibitors: Analogues (specifically the 5-aza isomer) are key intermediates in the synthesis of Ledipasvir (Harvoni). The 4-aza isomer described here is investigated for similar steric properties but distinct vector orientation of the nitrogen lone pair.[1]

  • Peptidomimetics: Used to induce

    
    -turns in peptide backbones, enhancing metabolic stability against proteases.[1]
    
Stability Advantages

The hemioxalate salt is preferred over the hydrochloride salt for certain applications due to:

  • Non-Hygroscopicity: Oxalates often crystallize as stable, non-hygroscopic solids, unlike many amine hydrochlorides which can deliquesce.

  • Purification: The specific solubility profile of the oxalate allows for facile recrystallization from alcoholic solvents (e.g., Ethanol/IPA), ensuring high purity (>98%) without chromatography.

Experimental Protocols

Salt Formation Protocol (Free Base to Hemioxalate)

Rationale: To convert the volatile, oily free base into a stable solid for storage and precise weighing.

Materials:

  • Crude 4-Azaspiro[2.4]heptane (Free Base)[1]

  • Oxalic Acid Dihydrate (Reagent Grade)

  • Solvents: Isopropyl Alcohol (IPA), Diethyl Ether.[6]

Workflow:

  • Dissolution: Dissolve 10.0 mmol (0.97 g) of the free base in 10 mL of IPA at room temperature.

  • Acid Addition: Separately, dissolve 5.0 mmol (0.63 g) of Oxalic Acid Dihydrate in 5 mL of warm IPA (40°C).

    • Critical Step: Ensure exactly 0.5 equivalents of acid are used to favor the hemioxalate (2:1) stoichiometry.

  • Precipitation: Add the acid solution dropwise to the stirred amine solution. A white precipitate should form immediately.

  • Crystallization: Stir for 1 hour at 0°C.

  • Filtration: Filter the solid under vacuum and wash with cold diethyl ether (2 x 5 mL) to remove excess organic impurities.

  • Drying: Dry in a vacuum oven at 45°C for 4 hours.

Analytical Characterization (QC)

To validate the identity and purity of the synthesized salt.

  • 1H NMR (D2O, 400 MHz):

    • 
       0.8–1.0 ppm (m, 4H, Cyclopropane CH2).
      
    • 
       2.1 ppm (m, 2H, Pyrrolidine CH2).
      
    • 
       3.4 ppm (m, 2H, Pyrrolidine N-CH2).[1]
      
    • Note: The N-H proton will exchange with D2O and may not be visible.

  • Elemental Analysis (CHN):

    • Calculated for C14H24N2O4: C, 59.13%; H, 8.51%; N, 9.85%.

    • Acceptance Criteria: ±0.4% from theoretical.

Synthesis Pathway Visualization

The following diagram illustrates a representative synthetic route to the 4-azaspiro[2.4]heptane core, utilizing a lactam reduction strategy.

Figure 2: Synthetic logic flow from cyclopropylidene precursors to the final hemioxalate salt via a lactam intermediate.

References

  • PubChem. (2024).[7] Compound Summary: 5-Azaspiro[2.4]heptane (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2024). General Methods for Spirocyclic Amine Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Azaspiro[2.4]heptane via Kulinkovich-de Meijere Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, particularly those incorporating nitrogen atoms, are increasingly sought-after motifs in modern drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems by enabling more precise and novel interactions with biological targets. The 4-azaspiro[2.4]heptane core is a prime example of such a scaffold, providing a unique vectoral exit from a pyrrolidine ring, which is a common feature in many biologically active molecules. This guide provides a comprehensive protocol for its synthesis using the powerful Kulinkovich-de Meijere reaction, a reliable method for constructing cyclopropylamines from amides.[1][2]

Reaction Overview and Mechanistic Insights

The Kulinkovich-de Meijere reaction is a modification of the original Kulinkovich reaction, which synthesizes cyclopropanols from esters.[3][4] The de Meijere extension adapts this methodology for the synthesis of cyclopropylamines from amides or nitriles.[1][2][5] The transformation is mediated by a low-valent titanium species, generated in situ, which acts as a 1,2-dianion equivalent.

The Catalytic Cycle and Key Intermediates

The reaction is initiated by the formation of a dialkyltitanium species from a titanium(IV) alkoxide and at least two equivalents of a Grignard reagent that possesses β-hydrogens (e.g., Ethylmagnesium bromide).[3][6] This unstable intermediate rapidly undergoes β-hydride elimination to form a reactive titanacyclopropane. This is the key organometallic species responsible for the cyclopropanation.

The core mechanistic steps are as follows:

  • Formation of Titanacyclopropane: Two equivalents of the Grignard reagent react with Ti(OiPr)₄ to form a dialkyltitanium(IV) species. This eliminates an alkane via β-hydride elimination to yield the titanacyclopropane intermediate.[3][7]

  • Reaction with Amide: The titanacyclopropane adds across the carbonyl group of the amide substrate (in this case, a derivative of N-allyl-pyrrolidin-2-one) to form an oxatitanacyclopentane intermediate.[1]

  • Ring Opening and Cyclization: Unlike the reaction with esters, the dialkylamino group of the amide is a poor leaving group. Consequently, the oxatitanacyclopentane intermediate does not collapse to a ketone. Instead, it undergoes ring-opening to form an iminium-titanium oxide inner salt, which then cyclizes to deliver the final cyclopropylamine product after workup.[1]

For this specific synthesis, an intramolecular variant is employed where the olefin is tethered to the amide, leading directly to the spirocyclic product.

Mechanistic Diagram

Kulinkovich_de_Meijere_Mechanism Reagents Ti(OiPr)₄ + 2 EtMgBr DialkylTi Et₂Ti(OiPr)₂ Reagents->DialkylTi Transmetallation Titanacyclopropane Titanacyclopropane Intermediate DialkylTi->Titanacyclopropane β-Hydride Elimination (- Ethane) Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane Addition Amide N-Allyl-pyrrolidin-2-one (Substrate) Amide->Oxatitanacyclopentane Addition IminiumSalt Iminium-Titanium Inner Salt Oxatitanacyclopentane->IminiumSalt Ring Opening Product 4-Azaspiro[2.4]heptane (after workup) IminiumSalt->Product Cyclization & Hydrolysis

Caption: Mechanism of the intramolecular Kulinkovich-de Meijere reaction.

Experimental Protocol: Synthesis of 4-Azaspiro[2.4]heptane

This protocol details the intramolecular cyclopropanation of 1-allylpyrrolidin-2-one. It is critical that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) as the reagents are highly sensitive to air and moisture.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity / PurityAmountMoles (mmol)Equivalents
1-Allylpyrrolidin-2-oneC₇H₁₁NO125.1797%1.25 g10.01.0
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.2297%3.55 mL12.01.2
Ethylmagnesium bromideC₂H₅BrMg133.273.0 M in Et₂O8.0 mL24.02.4
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%50 mL--
Diethyl ether (Et₂O)C₄H₁₀O74.12Anhydrous, ≥99.5%20 mL--
Saturated NH₄Cl (aq)NH₄Cl53.49Saturated20 mL--
Saturated NaHCO₃ (aq)NaHCO₃84.01Saturated20 mL--
BrineNaCl58.44Saturated20 mL--
Anhydrous MgSO₄MgSO₄120.37Granular~5 g--
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 1-allylpyrrolidin-2-one (1.25 g, 10.0 mmol).

    • Dissolve the substrate in 20 mL of anhydrous THF.

    • Place the flask under a positive pressure of Argon.

    • Add titanium(IV) isopropoxide (3.55 mL, 12.0 mmol) to the solution via syringe. Stir for 10 minutes at room temperature. The solution may turn pale yellow.

  • Formation of the Titanium Reagent:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Charge the dropping funnel with ethylmagnesium bromide solution (8.0 mL of 3.0 M in Et₂O, 24.0 mmol).

    • Add the Grignard reagent dropwise to the stirred reaction mixture over a period of 30-40 minutes. Causality: A slow addition rate is crucial to control the exotherm and prevent the uncontrolled decomposition of the thermally unstable dialkyltitanium species.[3]

    • During the addition, observe the evolution of a gas (ethane) and a color change to a dark brown or black suspension. This indicates the formation of the active low-valent titanium species.[3]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

    • Stir the reaction vigorously at room temperature for 12-16 hours. The progress can be monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) by quenching a small aliquot with water and extracting with ether.

  • Workup and Quenching:

    • After the reaction is complete, cool the flask back to 0 °C.

    • Causality: The quenching of titanium reagents is highly exothermic. Pre-cooling the mixture is a critical safety measure.

    • Slowly and carefully add 20 mL of saturated aqueous NH₄Cl solution dropwise to quench the reaction. Vigorous gas evolution may occur.

    • Continue stirring for 30 minutes until the mixture becomes a suspension of inorganic salts.

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (2 x 20 mL).

  • Extraction and Purification:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of Dichloromethane/Methanol, e.g., 98:2 to 90:10) or by distillation under reduced pressure to afford 4-azaspiro[2.4]heptane as a colorless oil.

Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Add Substrate & THF to Flask B Add Ti(OiPr)₄ A->B C Cool to 0 °C B->C D Add EtMgBr Dropwise C->D E Warm to RT, Stir 12-16h D->E F Quench with aq. NH₄Cl E->F G Filter through Celite® F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J

Caption: Overall experimental workflow for the synthesis.

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized 4-azaspiro[2.4]heptane.

TechniqueExpected Results
¹H NMR (CDCl₃)δ (ppm): ~2.9-3.1 (t, 2H, N-CH₂), ~1.8-2.0 (t, 2H, N-CH₂-CH₂), ~2.5 (s, 1H, NH), ~1.6-1.8 (m, 2H, cyclopropyl CH₂), ~0.5-0.7 (m, 4H, cyclopropyl CH₂). Note: The NH proton is exchangeable with D₂O.[8]
¹³C NMR (CDCl₃)δ (ppm): ~50 (N-CH₂), ~35 (N-CH₂-CH₂), ~30 (spiro C), ~10 (cyclopropyl CH₂).
Mass Spec. (EI)m/z: Expected molecular ion [M]⁺ at 97.09.
Appearance Colorless to pale yellow oil.

Troubleshooting and Field-Proven Insights

  • Low Yield: The most common cause is the presence of moisture or air. Ensure all glassware is rigorously dried and the inert atmosphere is maintained throughout. The quality of the Grignard reagent is also paramount; use a freshly titrated or newly purchased solution.

  • Formation of Side Products: If the Grignard reagent is added too quickly, localized heating can lead to decomposition pathways. In some cases, unreacted starting material may be recovered, suggesting insufficient reaction time or reagent activity.

  • Difficult Purification: The product is a relatively polar amine. Using a silica gel column treated with triethylamine (e.g., eluent containing 1% Et₃N) can prevent streaking and improve separation.

References

  • Kulinkovich, O. G. Wikipedia, Wikimedia Foundation. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Kulinkovich, O. G.; de Meijere, A. 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 2000, 100(8), 2789–2834. [Link]

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

  • Lee, J.; Kim, H.; Cha, J. K. Intra- and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins. Organic Syntheses, 2006, 83, 129. [Link]

  • de Meijere, A.; Kozhushkov, S. I.; Savchenko, A. I. Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 2004, 689(13), 2033–2055. [Link]

  • N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses. [Link]

  • Bertus, P.; Szymoniak, J. A New and Easy Route to Primary Cyclopropylamines from Nitriles. Chemical Communications, 2001, 1792-1793. [Link]

Sources

Application Note: 4-Azaspiro[2.4]heptane as a Piperidine Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals. Its prevalence, however, belies a significant challenge: the metabolic instability often associated with this saturated heterocycle. N-dealkylation and ring oxidation are common metabolic pathways that can lead to rapid clearance and unpredictable pharmacokinetic profiles.[1] To address these liabilities, medicinal chemists are increasingly turning to bioisosteric replacements that maintain the desirable pharmacological properties of the piperidine scaffold while improving drug metabolism and pharmacokinetic (DMPK) characteristics.

One such strategy is the incorporation of spirocyclic systems, which introduce three-dimensionality and conformational rigidity.[2] This application note provides a detailed guide for researchers on the use of 4-azaspiro[2.4]heptane as a bioisostere for piperidine. We will explore the rationale for its use, provide detailed synthetic protocols for its incorporation into parent molecules, and present methods for evaluating the resulting physicochemical and biological properties.

The fundamental premise behind using a spirocyclic bioisostere like 4-azaspiro[2.4]heptane is to alter the molecule's shape and electronic properties in a way that improves its drug-like characteristics without compromising its interaction with the biological target. The increased sp³ character and the introduction of a cyclopropyl group can shield the nitrogen atom and adjacent carbons from metabolic enzymes, thereby enhancing metabolic stability.[2][3]

Caption: Bioisosteric replacement of piperidine with 4-azaspiro[2.4]heptane.

Comparative Physicochemical Properties: A Paradigm Shift

The replacement of a piperidine ring with 4-azaspiro[2.4]heptane can lead to significant and often beneficial shifts in a molecule's physicochemical properties. While the addition of a carbon atom might intuitively suggest an increase in lipophilicity, the reality is more nuanced. The introduction of the spirocyclic system can lead to an increase in the basicity (pKa) of the nitrogen atom. This increased basicity results in a higher proportion of the compound being ionized at physiological pH (7.4), which can surprisingly lead to a decrease in the distribution coefficient (logD), a more relevant measure of lipophilicity in biological systems than the partition coefficient (logP).[4]

PropertyPiperidine Analog4-Azaspiro[2.4]heptane Analog (Predicted)Rationale for Change
pKa ~8.5 - 10.5~9.0 - 11.5[5]The geometric constraints of the spirocycle can alter the hybridization of the nitrogen lone pair, making it more available for protonation.
clogP VariableGenerally higherThe addition of a carbon atom increases the non-polar surface area.
logD (pH 7.4) VariableCan be lowerThe increase in pKa leads to a higher degree of ionization at physiological pH, which can decrease the apparent lipophilicity.[4]
Aqueous Solubility VariablePotentially improvedThe more polar, ionized form at physiological pH can lead to enhanced aqueous solubility.
Metabolic Stability (HLM) Often moderate to lowGenerally improvedThe spirocyclic core, particularly the cyclopropyl group, can sterically hinder access of metabolic enzymes to the nitrogen and adjacent carbons.[3]

HLM: Human Liver Microsomes

Synthesis of 4-Azaspiro[2.4]heptane and its Derivatives

Protocol 1: Representative Synthesis of N-Boc-4-azaspiro[2.4]heptane

This protocol is a hypothetical route based on the synthesis of similar azaspirocycles and is intended for illustrative purposes.

Step 1: Synthesis of a Suitable Precursor

The synthesis would likely commence from a commercially available cyclopentane derivative that can be converted into a precursor for the pyrrolidine ring formation.

Step 2: Ring Formation

A key step would involve an intramolecular cyclization to form the pyrrolidine ring.

start Commercially Available Cyclopentane Derivative step1 Functional Group Interconversion start->step1 step2 Intramolecular Cyclization step1->step2 step3 Protection (e.g., Boc group) step2->step3 end N-Boc-4-azaspiro[2.4]heptane step3->end

Caption: General synthetic workflow for 4-azaspiro[2.4]heptane.

Protocol 2: N-Functionalization of 4-Azaspiro[2.4]heptane

Once the 4-azaspiro[2.4]heptane core is obtained, it can be readily functionalized at the nitrogen atom.

2.1 N-Alkylation

This protocol describes a general method for the N-alkylation of 4-azaspiro[2.4]heptane using an alkyl halide.[7]

  • Materials:

    • 4-Azaspiro[2.4]heptane hydrochloride

    • Alkyl halide (e.g., bromide or iodide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Acetonitrile (anhydrous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 4-azaspiro[2.4]heptane hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

    • Add the alkyl halide (1.1 eq) to the suspension.

    • Stir the reaction mixture at room temperature or heat to a gentle reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 4-azaspiro[2.4]heptane.

2.2 N-Arylation

This protocol outlines a general copper-catalyzed method for the N-arylation of 4-azaspiro[2.4]heptane with an aryl halide.[8]

  • Materials:

    • 4-Azaspiro[2.4]heptane hydrochloride

    • Aryl iodide or aryl bromide (1.0 eq)

    • Copper(I) iodide (CuI) (0.05 - 0.2 eq)

    • Sodium hydroxide (NaOH) (2.0 eq)

    • Ethylene glycol (EG)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a reaction vessel, add 4-azaspiro[2.4]heptane hydrochloride (2.0 eq), aryl halide (1.0 eq), CuI (0.05 eq for aryl iodides or 0.2 eq for aryl bromides), and NaOH (2.0 eq).

    • Add ethylene glycol as the solvent.

    • Heat the reaction mixture at 120 °C, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture and add water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Case Study: 5-Azaspiro[2.4]heptane as Orexin Receptor Antagonists

A compelling example of the successful application of the azaspiro[2.4]heptane scaffold comes from the discovery of potent dual orexin 1 and orexin 2 receptor antagonists.[5] In this study, a series of 4,4-disubstituted piperidines were modified by replacing the piperidine ring with a 5-azaspiro[2.4]heptane moiety. This modification led to the discovery of lead compounds with potent receptor activity, good brain penetration, and oral bioavailability in rats.[5]

Piperidine_Lead Piperidine-based Orexin Antagonist Spiro_Modification Bioisosteric Replacement (Piperidine -> 5-Azaspiro[2.4]heptane) Piperidine_Lead->Spiro_Modification Spiro_Lead 5-Azaspiro[2.4]heptane-based Potent Dual Orexin Antagonist Spiro_Modification->Spiro_Lead Improved_Properties Improved Properties: - Potent OX1/OX2 Activity - Good Brain Penetration - Oral Bioavailability Spiro_Lead->Improved_Properties

Caption: Drug discovery workflow for 5-azaspiro[2.4]heptane orexin antagonists.

Protocol 3: Biological Evaluation - Orexin Receptor Binding Assay

To evaluate the efficacy of newly synthesized 4-azaspiro[2.4]heptane-containing compounds as orexin receptor antagonists, a radioligand binding assay is a standard and robust method.[9] This protocol provides a general framework for such an assay.

  • Materials:

    • Cell membranes from a cell line stably expressing the human orexin 1 or orexin 2 receptor.

    • Radiolabeled orexin receptor antagonist (e.g., [³H]-SB-674042 for OX₁R).

    • Test compounds (4-azaspiro[2.4]heptane derivatives).

    • Non-specific binding control (a high concentration of a known unlabeled orexin receptor antagonist).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • 96-well plates.

    • Scintillation vials and scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

    • Assay Setup: In a 96-well plate, add in the following order:

      • Assay buffer.

      • Test compound or vehicle (for total binding) or non-specific binding control.

      • Radiolabeled ligand at a concentration close to its Kd.

      • Cell membranes.

    • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester). This separates the bound radioligand from the unbound.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Determine the percent inhibition of specific binding by the test compounds.

      • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

      • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The use of 4-azaspiro[2.4]heptane as a piperidine bioisostere represents a valuable strategy in modern drug discovery. Its unique three-dimensional structure can impart improved metabolic stability and modulate physicochemical properties in a favorable manner, potentially leading to drug candidates with enhanced pharmacokinetic profiles. The synthetic accessibility of the core and the straightforward methods for its functionalization make it an attractive building block for medicinal chemists. As the drive to escape "flatland" in drug design continues, the exploration of novel, sp³-rich scaffolds like 4-azaspiro[2.4]heptane will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Stasi, L. P., Artusi, R., Bovino, C., Buzzi, B., Canciani, L., Caselli, G., Colace, F., Garofalo, P., Giambuzzi, S., Larger, P., Letari, O., Mandelli, S., Perugini, L., Pucci, S., Salvi, M., & Toro, P. L. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653–2658. [Link]

  • Ivanenkov, Y. A., Zagribelnyy, B. A., & Aladinskaya, A. V. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 15(1), 1-5. [Link]

  • Mahdavi, M., & Zare, A. (2014). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 21(3), 827-833. [Link]

  • Dandepally, S. R., Williams, A., Mosher, K., & Chorghade, M. S. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chemistry & Biology Interface, 4(1), 1-22. [Link]

  • de Leseleuc, M., & Pelletier, G. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]

Sources

Reductive amination procedures using 4-azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Reductive Amination Using 4-Azaspiro[2.4]heptane

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Spirocyclic Amines in Synthesis

Reductive amination stands as one of the most robust and versatile methods for constructing carbon-nitrogen bonds in modern organic synthesis.[1][2][3] This powerful transformation, which converts a carbonyl group and an amine into a more complex amine via an imine or iminium ion intermediate, is a cornerstone of medicinal chemistry.[1] Its prevalence stems from its operational simplicity, broad substrate scope, and the high functional group tolerance afforded by contemporary reagents.

Within the vast toolkit of amine building blocks, spirocyclic structures have gained significant prominence. 4-Azaspiro[2.4]heptane, in particular, is a highly sought-after scaffold in drug discovery. Its rigid, three-dimensional architecture provides a distinct advantage over flat, aromatic systems, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[4] This spirocycle serves as a valuable bioisostere for more common motifs like piperidine, offering a novel vector for exploring chemical space and securing intellectual property.[4][5]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed protocols for the successful application of 4-azaspiro[2.4]heptane in reductive amination reactions, focusing on the rationale behind procedural choices to ensure reliable and reproducible outcomes.

The Mechanism: A Tale of Two Steps

The success of a reductive amination hinges on the controlled execution of a two-step sequence within a single pot.[3] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, 4-azaspiro[2.4]heptane, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[3][6] Under mildly acidic conditions, this intermediate readily dehydrates to form a crucial, electrophilic iminium ion.[6][7] The equilibrium of this step is driven by the removal of water, which is often facilitated by the reaction conditions themselves.

  • Hydride Reduction: The formed iminium ion is significantly more reactive towards reduction by a mild hydride donor than the starting carbonyl compound.[8][9] A selective reducing agent delivers a hydride to the iminium carbon, quenching the positive charge and yielding the final tertiary amine product.

The choice of a reducing agent that operates efficiently under these conditions without competing reduction of the starting carbonyl is paramount.

Reductive_Amination_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Carbonyl Aldehyde or Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine 4-Azaspiro[2.4]heptane Amine->Hemiaminal Iminium Iminium Ion [R-C(=N+)-R'] Hemiaminal->Iminium - H₂O (Acid Catalyzed) H2O H₂O Hemiaminal->H2O Product Final Tertiary Amine Product Iminium->Product + [H⁻] ReducingAgent NaBH(OAc)₃ (Hydride Source) ReducingAgent->Product

Caption: The two-stage mechanism of reductive amination.

Reagent Selection: A Scientist's Rationale

The outcome of the reaction is dictated by the careful selection of each component.

  • Amine: 4-Azaspiro[2.4]heptane is commonly supplied as a hydrochloride salt for improved stability and handling.[10] Prior to the reaction, the free base must be liberated in situ using a non-nucleophilic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Typically, 1.0 to 1.2 equivalents of the base are sufficient.

  • Carbonyl: The reaction is broadly applicable to both aldehydes and ketones. Aromatic and aliphatic aldehydes are generally more reactive and require milder conditions. Ketones, being more sterically hindered and less electrophilic, may necessitate the use of an acid catalyst and slightly longer reaction times.[6][11]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[12] Its superiority over other agents is clear:

    • Selectivity: STAB is a mild reducing agent, incapable of reducing most aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate.[2][8] This chemoselectivity prevents the formation of alcohol byproducts.

    • Safety: It is a safe and reliable alternative to the highly toxic sodium cyanoborohydride (NaBH₃CN).[9]

    • Compatibility: While sensitive to water, it is compatible with a range of aprotic organic solvents.[2][12]

  • Solvent: Aprotic solvents are required due to the moisture sensitivity of STAB. 1,2-Dichloroethane (DCE) is the most frequently cited and preferred solvent, though tetrahydrofuran (THF) and dichloromethane (DCM) are also effective alternatives.[6][11][12]

  • Catalyst: For reactions involving less reactive ketones, a catalytic amount of acetic acid (AcOH) can be beneficial.[6][8][11] The acid promotes the dehydration of the hemiaminal to the iminium ion, accelerating the rate-limiting step of the reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for synthesis. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Reductive Amination with an Aldehyde

This procedure is suitable for most aliphatic and aromatic aldehydes.

Workflow_Aldehyde start Start reagents 1. Combine Amine·HCl (1.0 eq), Aldehyde (1.1 eq), & TEA (1.1 eq) in DCE start->reagents stir1 2. Stir for 15 min at Room Temp reagents->stir1 add_stab 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise stir1->add_stab react 4. Stir 4-16 h at Room Temp (Monitor by TLC/LC-MS) add_stab->react quench 5. Quench with sat. aq. NaHCO₃ solution react->quench extract 6. Extract with DCM (3x) quench->extract wash 7. Wash combined organics with brine, dry (Na₂SO₄) extract->wash concentrate 8. Concentrate under reduced pressure wash->concentrate purify 9. Purify via column chromatography concentrate->purify end End Product purify->end

Caption: Standard workflow for reductive amination with aldehydes.

Step-by-Step Methodology:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-azaspiro[2.4]heptane hydrochloride (1.0 eq).

  • Add the aldehyde (1.0-1.2 eq) and the chosen solvent (e.g., DCE, to make a ~0.1 M solution).

  • Add triethylamine (1.1-1.2 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) to the reaction mixture in portions over 5 minutes. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-16 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Optimized Procedure for Less Reactive Ketones

This modified procedure incorporates an acid catalyst to facilitate the reaction with sterically hindered or electronically deactivated ketones.

Step-by-Step Methodology:

  • To a round-bottom flask, add 4-azaspiro[2.4]heptane hydrochloride (1.0 eq), the ketone (1.1 eq), and the solvent (e.g., DCE).

  • Add triethylamine (1.1-1.2 eq) and stir for 15 minutes.

  • Add glacial acetic acid (0.1-0.3 eq) and allow the mixture to stir for an additional 30 minutes at room temperature to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary. Monitor for completion (typically 12-24 hours).

  • Follow the workup and purification steps as described in Protocol 1.

Typical Reaction Parameters

The following table summarizes common conditions and serves as a quick reference guide.

EntryCarbonyl SubstrateAmine Eq.NaBH(OAc)₃ Eq.SolventAdditive (Eq.)Typical Yield
1Benzaldehyde1.01.3DCENone>90%
2Heptanal1.01.3THFNone85-95%
3Cyclohexanone1.11.5DCEAcOH (0.2)80-90%
44-Fluoroacetophenone1.11.5DCEAcOH (0.2)75-85%

Troubleshooting and Field-Proven Solutions

Problem Potential Cause(s) Recommended Solution(s)
Reaction Stalls / Low Conversion 1. Inefficient iminium ion formation (esp. with ketones).2. Moisture contamination deactivating STAB.3. Insufficient reactivity of the carbonyl substrate.1. Add a catalytic amount of acetic acid (0.1-0.3 eq).[13]2. Ensure the use of anhydrous solvent and dry glassware.3. Increase the reaction temperature to 40-50 °C and/or extend the reaction time.
Formation of Alcohol Byproduct Reduction of the starting carbonyl.This is very rare with STAB. Ensure the reagent is of high purity. Confirm the identity of the byproduct by NMR or MS.
Difficult Purification 1. Product is a basic amine, causing streaking on silica gel.2. Unreacted 4-azaspiro[2.4]heptane remains.1. Elute the column with a solvent system containing a small percentage (0.5-1%) of triethylamine or 7N ammonia in methanol.2. During workup, perform a dilute acid wash (e.g., 1M HCl) to remove the starting amine. Caution: This may also extract the product; check the pH and product solubility first.

Conclusion

The reductive amination of 4-azaspiro[2.4]heptane is a highly reliable and efficient method for incorporating this valuable spirocyclic scaffold into molecules of interest. By selecting the appropriate reagents, particularly the mild and selective sodium triacetoxyborohydride, and by understanding the underlying mechanism, researchers can consistently achieve high yields. The protocols and troubleshooting guide provided herein are designed to empower scientists to confidently apply this critical transformation in their pursuit of novel chemical entities for drug discovery and beyond.

References

  • Mechanistic investigation of electrocatalytic reductive amination at copper electrode. Chemical Communications (RSC Publishing).
  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing.
  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. ResearchGate.
  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
  • Reductive aminations by imine reductases: from milligrams to tons. National Institutes of Health (PMC).
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. University of Pennsylvania.
  • TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. Tokyo Chemical Industry Co., Ltd..
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.
  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed.
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.
  • Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. National Institutes of Health (PMC).
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[8][14] HEPTANECARBOXYLATE DERIVATIVES . ResearchGate. Available at:

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Figshare.
  • Reductive amination. Wikipedia.
  • Application Note – Reductive Amination. Sigma-Aldrich.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit.
  • Reductive Amination - Common Conditions. Organic Chemistry Data.
  • 4-Azaspiro[2.4]heptane hydrochloride. Fluorochem.
  • Reductive Amination of Aldehydes and Ketones. Unacademy.
  • Aldehydes and Ketones to Amines. Chemistry Steps.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
  • Is anyone familiar with a reductive amination?. ResearchGate.

Sources

Troubleshooting & Optimization

Preventing cyclopropane ring opening during acidic deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #CP-001: Preventing Ring Opening During Acidic Cleavage

Diagnostic Triage: Why is the Ring Opening?

Before attempting a rescue protocol, you must diagnose the specific failure mode. Cyclopropanes are not inherently unstable to acid; unfunctionalized cyclopropanes require harsh conditions to open. However, Donor-Acceptor (D-A) cyclopropanes or those capable of forming stable carbocations are hypersensitive.

The Mechanics of Failure

The primary culprit is not always the acidity (


 concentration) alone, but the nucleophilicity of the counterion  or solvent acting on an activated ring.

The Failure Pathway:

  • Activation: The acid (Brønsted or Lewis) coordinates to a functional group on the ring (e.g., the carbonyl of a Boc group or an adjacent ester).

  • Polarization: This increases the electrophilicity of the ring carbons (Vicinal polarization).

  • Nucleophilic Attack: A nucleophile (

    
    , 
    
    
    
    ,
    
    
    ) attacks the most substituted carbon (or the one best able to stabilize positive charge), snapping the C-C bond.
Visualizing the Risk

The following diagram illustrates the decision logic to determine if your substrate is "High Risk."

RiskAssessment Start Analyze Substrate Structure IsDA Is it a Donor-Acceptor Cyclopropane? Start->IsDA Subst Are there EDGs (Donor) and EWGs (Acceptor)? IsDA->Subst Check Substituents Carbo Will ring opening form a Tertiary/Benzylic Carbocation? Subst->Carbo No RiskHigh HIGH RISK: Use Protocol A (TMSOTf) Subst->RiskHigh Yes (e.g., -OR, -Ph vs -COOR) Carbo->RiskHigh Yes RiskMed MODERATE RISK: Use Protocol B (ZnBr2) Carbo->RiskMed Secondary Cation RiskLow LOW RISK: Standard TFA/DCM (0°C) Carbo->RiskLow Primary/Unstable Cation

Figure 1: Risk Assessment Matrix. D-A Cyclopropanes and those capable of forming stable carbocations require specialized non-protic deprotection.

Rescue Protocols (Experimental Workflows)

If standard TFA/DCM or HCl/Dioxane has failed (resulting in products with M+18, M+36, or M+Solvent mass shifts), switch to one of the following anhydrous, non-nucleophilic protocols.

Protocol A: The "Gold Standard" (TMSOTf / 2,6-Lutidine)

Best For: Highly sensitive Donor-Acceptor cyclopropanes. Mechanism: Silylative cleavage. TMSOTf activates the Boc carbonyl without releasing free protons into the bulk solution. The 2,6-lutidine acts as a non-nucleophilic base to scavenge the tert-butyl cation.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Base Addition: Add 2,6-lutidine (1.5 equiv). Note: This buffers the solution.

  • Activation: Cool to 0°C. Dropwise add TMSOTf (1.1 – 1.5 equiv).

  • Reaction: Stir at 0°C for 15–30 minutes, then warm to RT if necessary. Monitor by TLC (The intermediate silyl carbamate may be stable; quenching is required to see the free amine).

  • Quench: Quench with saturated aqueous

    
     or Methanol.
    
  • Workup: Extract with DCM.

Why it works: The triflate anion (


) is non-nucleophilic. Unlike 

in HCl deprotection, it will not attack the cyclopropane ring.
Protocol B: Lewis Acid Deprotection (Zinc Bromide)

Best For: Secondary amines or substrates where TMSOTf is too expensive/harsh. Mechanism: Coordination of


 to the Boc carbonyl facilitates fragmentation without strong Brønsted acidity.

Reagents:

  • Zinc Bromide (

    
    )[1]
    
  • DCM or Nitromethane

Step-by-Step:

  • Preparation: Suspend Boc-substrate (1.0 equiv) in DCM (0.2 M).

  • Addition: Add

    
     (2.0 – 5.0 equiv).
    
  • Reaction: Stir at Room Temperature. This reaction is slower (4–24 hours).

  • Workup: Add water to dissolve zinc salts. Extract the free amine.

Protocol C: Mitigation for Standard Acids (HCl/TFA)

If you must use standard acids (e.g., for solubility reasons), you must eliminate nucleophiles.

  • Avoid: HCl (Chloride is a potent nucleophile that opens activated rings).

  • Avoid: Water/Methanol (Solvolysis).

  • Use:

    
     in 
    
    
    
    -BuOAc (Non-nucleophilic counterion).
  • Use: Scavengers (Triethylsilane or Thioanisole) to trap the

    
    -butyl cation immediately, preventing it from alkylating the ring.
    

Comparative Data: Acid vs. Ring Stability

The following table summarizes the risk profile of common deprotection reagents regarding cyclopropane integrity.

ReagentAcidity TypeNucleophilicity of CounterionRisk LevelMechanism of Ring Opening
4M HCl / Dioxane Brønsted (Strong)High (

)
Critical Nucleophilic attack by

on protonated ring.
TFA / DCM Brønsted (Strong)Low (

)
High Protonation leading to carbocation rearrangement.
TMSI (in situ) Lewis/SilylHigh (

)
Moderate Iodide can open rings, but TMSI is often faster at N-Boc.
TMSOTf / Lutidine Lewis/SilylNegligible (

)
Lowest Minimal proton presence; non-nucleophilic environment.
ZnBr2 Lewis (Mild)Moderate (

)
Low Coordination driven; less activation of the ring.

Troubleshooting & FAQs

Q: I used HCl/Dioxane and isolated a product with M+36 mass. What happened?

A: You formed the alkyl chloride. The cyclopropane ring was activated by the proton (


), and the chloride ion (

) attacked the ring (homoconjugate addition). Fix: Switch to Protocol A (TMSOTf) to remove the nucleophilic chloride from the equation.
Q: Can I use Lewis Acids like ?

A: Proceed with caution.


 is a strong Lewis acid and can trigger "Lewis Acid Catalyzed Ring Opening Polymerization" or rearrangement, especially in Donor-Acceptor cyclopropanes [1]. 

is milder and preferred for simple deprotection.
Q: My product is water-soluble. How do I work up the TMSOTf reaction?

A: Instead of an aqueous workup, quench the reaction with dry methanol (to cleave the silyl carbamate), concentrate in vacuo, and precipitate the amine salt using diethyl ether. This avoids introducing water that could hydrolyze the ring if residual acid is present.

Q: Is the "Thorpe-Ingold Effect" helping me?

A: If your cyclopropane has a gem-dimethyl group, yes. The steric bulk and angle compression generally stabilize the ring against opening. However, if you have an electron-donating group (like an aryl or ether) directly attached to the ring, the electronic destabilization will override the steric protection.

References

  • Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Source: Polymer Chemistry (RSC), 2017. URL:[Link]

  • Selective Removal of the tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Source: Synthetic Communications, 1989.[1] URL:[Link][2]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Source: Reddit ChemPros (Community Validation of TMSOTf method), 2022. URL:[Link]

  • Activation of donor–acceptor cyclopropanes under basic conditions. (Context on D-A stability). Source: Organic Chemistry Frontiers, 2024. URL:[Link]

Sources

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Hemioxalate Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling hygroscopic hemioxalate and related oxalate salts. This guide is designed for researchers, chemists, and drug development professionals who encounter these challenging yet valuable materials in their work. Hygroscopic salts, particularly those of active pharmaceutical ingredients (APIs), present unique hurdles in synthesis, purification, and formulation.[1][2] The propensity to absorb atmospheric moisture can compromise sample integrity, affect reaction stoichiometry, and lead to inconsistent experimental outcomes.[3][4]

This center provides practical, in-depth guidance through a series of frequently asked questions and troubleshooting protocols. Our goal is to equip you with the scientific understanding and technical expertise to manage these materials effectively, ensuring the accuracy and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when working with hygroscopic hemioxalate salts.

Q1: What exactly is a hemioxalate salt, and why is it used for APIs?

A1: A hemioxalate salt is an ionic compound formed between a basic organic molecule (typically an API with an amine functional group) and oxalic acid, in a 2:1 stoichiometric ratio (two molecules of the organic base to one molecule of oxalic acid).[5] Salt formation is a critical strategy in drug development to improve the physicochemical properties of an API, such as solubility, stability, and crystallinity, which can enhance bioavailability.[1][6][7] The choice of a specific salt, like a hemioxalate, is the result of a comprehensive screening process to find the form with the most optimal characteristics for formulation and manufacturing.[4][6][7]

Q2: How do I know if my hemioxalate salt is hygroscopic?

A2: Hygroscopicity is the tendency of a substance to absorb moisture from the air.[8] For many amine oxalate salts, this is a known characteristic; for example, the widely used antidepressant escitalopram oxalate is known to be hygroscopic.[8][9] Initial indicators include:

  • Physical Appearance: The powder may appear clumpy, "wet," or may even liquefy (a phenomenon called deliquescence) upon exposure to ambient air.[3]

  • Inconsistent Weighing: Difficulty in obtaining a stable reading on an analytical balance is a classic sign that the material is actively absorbing moisture.[3]

  • Supplier Information: The Safety Data Sheet (SDS) or product technical sheet will often state if a compound is hygroscopic.

For quantitative assessment, techniques like Thermogravimetric Analysis (TGA), Karl Fischer Titration, and Dynamic Vapor Sorption (DVS) are used to determine the water content and the rate of moisture uptake at different relative humidity (RH) levels.[4][10]

Q3: What are the primary consequences of moisture absorption in my experiments?

A3: Uncontrolled moisture absorption can lead to several critical problems:

  • Inaccurate Stoichiometry: The measured weight of your salt will include an unknown amount of water, leading to errors in molar calculations for your reactions. This can result in lower yields or incomplete reactions.

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the API or promote other degradation pathways, leading to the formation of impurities.[11]

  • Physical State Changes: Moisture can induce changes in the crystalline form (polymorphism) or even cause a transition to an amorphous state, which can alter solubility and dissolution rates.[4][7][10]

  • Salt Disproportionation: In solid-state formulations, absorbed moisture can create microenvironments where the salt converts back to its less soluble free base form, impacting the drug's performance.[12]

Q4: What is the absolute minimum equipment I need for handling these salts?

A4: At a minimum, you will need:

  • A Desiccator: For short-term storage and for allowing heated glassware or dried salts to cool in a dry environment.

  • An Inert Atmosphere Setup: This could be a simple balloon of nitrogen or argon connected to your reaction flask via a needle, or a more robust Schlenk line for more sensitive reactions.

  • Properly Dried Glassware: Glassware should be oven-dried (e.g., at 125°C for at least 24 hours) or flame-dried immediately before use to remove adsorbed water.[13]

For highly sensitive compounds or when precise quantification is needed, a glove box with a controlled low-humidity, inert atmosphere is the gold standard.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your workflow.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Reaction Yields Inaccurate weighing due to moisture absorption.Weigh the salt in a glove box. If unavailable, weigh it quickly and minimize exposure to air. Consider preparing a stock solution in a validated anhydrous solvent and dosing volumetrically.
Degradation of the salt by residual water in the reaction.Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Ensure all glassware is properly oven- or flame-dried.[13]
Compound "Oils Out" or Fails to Crystallize During Purification The presence of water is inhibiting crystallization, leading to the formation of a gummy hydrate.[14]Use rigorously dried solvents for the crystallization. Attempt to precipitate the salt by adding a non-polar, anhydrous co-solvent (e.g., diethyl ether, hexanes). If an oil persists, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.[15]
Formation of Unexpected Byproducts Water is participating in the reaction, leading to hydrolysis or other side reactions.Review the reaction mechanism to identify any water-sensitive intermediates. Run the reaction under a strict inert atmosphere (e.g., using a Schlenk line) and with freshly dried reagents and solvents.
Poor Solubility in Aprotic Organic Solvents The salt has absorbed water, forming a hydrate that is less soluble in non-polar solvents.Dry the salt under high vacuum at a temperature that will not cause decomposition (check thermal stability via TGA). See Protocol 1 below.
Physical Appearance Changes During Storage (Clumping, Caking) The storage container is not airtight, or the desiccant is exhausted.Store the salt in a tightly sealed container, wrapped with Parafilm, inside a desiccator with fresh, active desiccant (e.g., silica gel with a humidity indicator). For long-term storage, consider sealing in an ampoule under vacuum or argon.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Drying a Hygroscopic Hemioxalate Salt Prior to Reaction

This protocol details the steps for removing absorbed water from a salt. Prerequisite: Determine the thermal stability of your compound (e.g., via TGA) to select a safe drying temperature.

Materials:

  • Hygroscopic hemioxalate salt

  • Schlenk flask or round-bottom flask

  • High-vacuum line

  • Heating mantle or oil bath with temperature control

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Place the hygroscopic salt into a Schlenk flask.

  • Attach the flask to a high-vacuum line.

  • Slowly open the valve to the vacuum. If the powder is very fine, open the valve carefully to avoid aspirating the solid into the vacuum line.

  • Once under vacuum, begin heating the flask to a temperature at least 20°C below the compound's decomposition or melting point.

  • Maintain the vacuum and temperature for several hours (4-12 hours is typical, but may vary).

  • Turn off the heat and allow the flask to cool completely to room temperature while still under vacuum.

  • Once cool, backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • The dried salt should now be handled exclusively under an inert atmosphere or in a glove box.

Workflow for Handling and Weighing

The following diagram illustrates the decision-making process for handling a potentially hygroscopic hemioxalate salt.

G start Receive or Synthesize Hemioxalate Salt check_sds Consult SDS for Hygroscopicity Data start->check_sds observe Visually Inspect Salt (Clumping, Wetness) check_sds->observe weigh_test Perform Test Weighing on Analytical Balance observe->weigh_test stable_weight Is weight stable? weigh_test->stable_weight is_hygroscopic Assume Hygroscopic Properties stable_weight->is_hygroscopic No not_hygroscopic Proceed with Standard Handling Procedures stable_weight->not_hygroscopic Yes glove_box_q Is a Glove Box Available? is_hygroscopic->glove_box_q use_glove_box Weigh and Handle in Glove Box glove_box_q->use_glove_box Yes rapid_weigh Weigh Rapidly Minimize Air Exposure glove_box_q->rapid_weigh No desiccator Store in Desiccator with Fresh Desiccant use_glove_box->desiccator rapid_weigh->desiccator

Caption: Decision workflow for handling a new hemioxalate salt.

Workflow for Troubleshooting a Failed Reaction

This diagram outlines the steps to diagnose a reaction failure when a hygroscopic salt is a reactant.

G start Reaction Failed or Gave Poor Yield check_salt Was the Hemioxalate Salt Dried Pre-Reaction? start->check_salt check_glassware Was Glassware Properly Dried? check_salt->check_glassware Yes dry_salt Dry Salt via Protocol 1 and Repeat Reaction check_salt->dry_salt No check_solvents Were Solvents Anhydrous? check_glassware->check_solvents Yes dry_glassware Oven/Flame-Dry Glassware and Repeat Reaction check_glassware->dry_glassware No check_atmosphere Was an Inert Atmosphere Maintained? check_solvents->check_atmosphere Yes dry_solvents Use Freshly Dried Solvents and Repeat Reaction check_solvents->dry_solvents No improve_atmosphere Use Schlenk Line Technique and Repeat Reaction check_atmosphere->improve_atmosphere No analyze_byproducts Analyze Crude Mixture for Hydrolysis Byproducts check_atmosphere->analyze_byproducts Yes other_issues Investigate Other Reaction Parameters (Temp, Stoichiometry, etc.) analyze_byproducts->other_issues

Caption: Troubleshooting workflow for reactions involving hygroscopic salts.

References

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • FDA. (n.d.). Lexapro (escitalopram oxalate) Tablets/Oral Solution NDA 21-323/NDA 21-365 Proposed Labeling Text. accessdata.fda.gov. Retrieved from [Link]

  • Gala, U. et al. (2020). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. Retrieved from [Link]

  • Giron, D. (n.d.). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Definition of escitalopram oxalate - NCI Drug Dictionary. National Cancer Institute. Retrieved from [Link]

  • ResearchGate. (2018). Characterisation of salts of drug substances. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of Escitalopram Oxalate. Retrieved from [Link]

  • Pharmaceutical Technology. (2011). Salt Selection in Drug Development. Retrieved from [Link]

  • Gavan, S.V. et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rivanicline hemioxalate. PubChem. Retrieved from [Link]

  • Stahl, P.H. & Wermuth, C.G. (Eds.). (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. RSC Publishing. Retrieved from [Link]

  • IRIS-AperTO. (n.d.). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Retrieved from [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]

  • London Journals Press. (2021). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization. Retrieved from [Link]

  • ResearchGate. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • PMC. (n.d.). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water With Ammonium Sulfate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Oxalic acid, dimethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Retrieved from [Link]

  • PubMed. (2014). effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Kent Academic Repository. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • PubMed. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,5-Diiodo-1H-imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS.
  • Urofrance. (2018). The study of the inhibitory effect of calcium oxalate monohydrate's crystallization by two medicinal and aromatic plants. Retrieved from [Link]

Sources

Technical Support Center: Volatile Spirocyclic Amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for medicinal chemists and process scientists handling high-value spirocyclic amine intermediates.

Topic: Isolation & Handling of Volatile Spirocyclic Free Amines Ticket Type: Advanced Method Development Status: Resolved / Knowledge Base Article

Executive Summary: The "Invisible" Loss

Spirocyclic amines (e.g., spiro[3.3]heptan-2-amine) are critical bioisosteres in modern drug discovery, offering improved metabolic stability and defined exit vectors compared to planar aromatics. However, their compact, rigid, lipophilic nature often results in anomalously high volatility for their molecular weight.

A common support ticket we receive involves "vanishing yields" during concentration. The user successfully synthesizes the amine, sees it by LCMS, but finds an empty flask after rotary evaporation. This guide addresses the dual challenge of volatility (loss during isolation) and basicity (streaking/loss on silica).

Troubleshooting Guide (Q&A)

Issue 1: "I had product in the crude mixture, but it disappeared after the rotavap."

Diagnosis: Azeotropic loss and high vapor pressure. Root Cause: Free base spirocyclic amines often have boiling points <100 °C. Standard rotary evaporation (20 mbar, 40 °C) will co-distill the amine with the solvent, especially if the solvent is DCM or THF.

Corrective Action:

  • Stop applying vacuum. Never subject free-base volatile amines to high vacuum (<10 mbar).

  • Solvent Switch: Extract into Diethyl Ether (Et₂O) or Pentane . These solvents boil at ~35 °C, allowing removal at atmospheric pressure or very mild vacuum (300–400 mbar) without heating the bath.

  • The "Salt Trap" (Recommended): Do not isolate the free base. Convert it immediately to a non-volatile salt (HCl, Oxalate, or TFA) before concentration.

    • Protocol: Add 1.1 equiv of HCl (in dioxane or ether) to your crude organic layer. The amine hydrochloride will precipitate or can be concentrated safely without volatility loss.

Issue 2: "My compound streaks across the entire column, and I lose mass."

Diagnosis: Strong acid-base interaction with silica silanols.[1] Root Cause: The basic nitrogen interacts with acidic silanol groups (


) on standard silica gel, causing peak tailing (streaking) and irreversible adsorption.

Corrective Action:

  • Mobile Phase Modifier: You must use a basic modifier.

    • Standard: 1% Triethylamine (TEA) in the mobile phase.

    • Better: 1% Ammonium Hydroxide (

      
      ) in MeOH/DCM gradients.
      
  • Stationary Phase Switch: Use Amine-Functionalized Silica (NH-Silica). This pre-capped silica prevents the acid-base interaction entirely and allows the use of neutral solvents (Hexane/EtOAc), which are easier to remove than DCM/MeOH/TEA mixtures.

Issue 3: "The NMR shows a new set of peaks that disappear when I add acid."

Diagnosis: Carbamate formation. Root Cause: Volatile free amines react rapidly with atmospheric


 to form carbamic acids (

) or carbamate salts. This is common with spirocyclic amines due to their high nucleophilicity and steric accessibility.

Corrective Action:

  • Argon Shield: Handle the free base only under an inert atmosphere.

  • Flush with

    
    :  If you suspect carbamate formation, flush the oil with dry nitrogen; the reaction is often reversible.
    
  • Storage: Store strictly as the Hydrochloride (HCl) or Tosylate (TsOH) salt.

Strategic Decision Workflows

The following diagrams illustrate the decision logic for handling these sensitive intermediates.

Workflow A: Isolation Strategy Decision Tree

This logic gate determines whether to isolate the free base or the salt based on downstream utility.

IsolationStrategy Start Crude Reaction Mixture (Spirocyclic Amine) CheckBP Est. Boiling Point < 120°C? Start->CheckBP Downstream Next Step Requirements CheckBP->Downstream Yes (Volatile) SaltPath Salt Formation (Safe) CheckBP->SaltPath No (Stable) Downstream->SaltPath Storage/Shipping DistillPath Distillation (Risky) Downstream->DistillPath Need Neat Free Base SolnPath Solution Transfer Downstream->SolnPath Immediate Reaction SaltAction Precipitate with HCl/Ether Filter & Dry SaltPath->SaltAction DistillAction Kugelrohr Distillation (No Rotavap!) DistillPath->DistillAction SolnAction Quantify by NMR Use directly in solution SolnPath->SolnAction

Caption: Decision matrix for isolating volatile amines. Salt formation is the default recommendation for stability and yield conservation.

Workflow B: Purification Method Selection

Choosing the right stationary phase to prevent streaking and loss.

PurificationSelection Input Impure Volatile Amine VolatilityCheck Is it Volatile? Input->VolatilityCheck Method1 Amine-Silica (NH2) Hex/EtOAc VolatilityCheck->Method1 Yes (Recommended) Method2 Standard Silica DCM/MeOH + 1% NH4OH VolatilityCheck->Method2 Yes (If NH2 unavailable) Method3 Reverse Phase (C18) Acidic Mobile Phase VolatilityCheck->Method3 No (Non-volatile only) Outcome1 Best Separation Easy Evaporation Method1->Outcome1 Outcome2 Good Separation Hard to Evaporate (DCM traps) Method2->Outcome2 Outcome3 Yield Loss Risk (Lyophilization sublimates amine) Method3->Outcome3

Caption: Chromatography selection guide. Amine-functionalized silica is superior for volatile amines as it avoids high-boiling basic modifiers.

Standard Operating Procedures (SOPs)

SOP 1: The "Salt Crash" (Yield Protection)

Use this when you need to store the compound or quantify it accurately.

  • Extraction: Perform your standard aqueous workup (e.g., dilute NaOH/DCM).

  • Drying: Dry the organic layer thoroughly over

    
    . Water will interfere with crystallization.
    
  • Acidification:

    • Cool the organic solution to 0 °C.

    • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise.

    • Observation: A white precipitate should form immediately.

  • Isolation:

    • Do not rotavap.

    • Filter the solid using a sintered glass funnel or perform a centrifuge wash.

    • Wash the cake with cold pentane or ether.

  • Result: The resulting hydrochloride salt is non-volatile, stable to oxidation, and easy to weigh.

SOP 2: Kugelrohr Distillation (Free Base Isolation)

Use this only if you absolutely require the neat free base.

  • Setup: Use a Kugelrohr (bulb-to-bulb) distillation apparatus. This has a short path, minimizing loss to glassware surface area.

  • Vacuum: Apply a stable vacuum (e.g., 10–20 mbar). Avoid high vacuum (<1 mbar) unless the boiling point is known to be >150 °C, otherwise, the compound will bypass the receiving flask and enter the pump trap.

  • Cooling: The receiving bulb must be cooled with Dry Ice/Acetone (-78 °C) . Water cooling is insufficient for volatile spirocycles.

  • Collection: Distill gently. Once collected, immediately dilute with the solvent for the next step or store under Argon at -20 °C.

SOP 3: Quantitative Solution Transfer (The "No-Iso" Method)

Best for high-throughput or library synthesis.

  • Extraction: Extract the free amine into a specific volume of solvent (e.g., exactly 10.0 mL of

    
     or 
    
    
    
    -Toluene).
  • Quantification: Add an internal standard (e.g., Dimethyl sulfone or Trimethoxybenzene) directly to the extraction layer.

  • Analysis: Run an NMR of the solution. Calculate the exact molarity of the amine.

  • Usage: Pipette the required equivalents of this solution directly into the next reaction. This avoids all evaporation steps and associated losses.

Comparative Data: Volatility & Basicity

Table 1: Solvent Selection for Volatile Amine Workups Rule of Thumb: The solvent boiling point must be at least 40 °C lower than the amine's estimated BP to allow separation.

SolventBoiling Point (°C)SuitabilityNotes
Dichloromethane (DCM) 40Poor Often co-distills with amines; difficult to remove traces without vacuum.
Diethyl Ether 35Excellent Low BP allows removal at atmospheric pressure.
Pentane 36Excellent Best for non-polar spirocycles; forms no hydrogen bonds.
Methanol 65Avoid Too high BP; requires heat/vacuum that strips product.
MTBE 55Good Safer alternative to ether, but requires slightly more vacuum.

References

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ChemRxiv. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.[2] (Context on synthesis and isolation via distillation). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks: Purification and Extractions. Retrieved from [Link]

  • National Institutes of Health (PMC). (2019). Derivatization-free determination of short-chain volatile amines. (Analytical handling of volatile amines). Retrieved from [Link]

Sources

Technical Guide: Optimizing Amide Coupling with Secondary Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive Simplicity" of Spiro Amines

Secondary spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.4]nonane) are increasingly ubiquitous in drug discovery as bioisosteres for morpholine or piperidine. They offer distinct vectors and lowered lipophilicity (


). However, they present a unique synthetic challenge: The Steric Wall .

While they appear to be simple secondary amines, the quaternary carbon at the spiro-junction exerts significant steric pressure on the nitrogen atom. This reduces the nucleophilic approach vector, often stalling standard coupling reactions (EDC/HOBt, HATU) and leading to two primary failure modes:

  • Stalled Intermediates: The activated ester forms but the amine fails to attack, leading to hydrolysis upon workup.

  • Guanidinylation: Slow kinetics allow the amine to react with the uronium coupling reagent (e.g., HATU) instead of the activated acid.

This guide provides a tiered troubleshooting framework to overcome these barriers.

Diagnostic & Troubleshooting (Q&A)

Module A: Reactivity & Kinetics

Q: I am using HATU/DIPEA in DMF, but LCMS shows only the hydrolyzed acid and unreacted amine after 12 hours. What is happening? A: You are likely experiencing "Activated Ester Stalling."

  • The Cause: The spiro-amine is too sterically hindered to attack the OAt-active ester generated by HATU. The active ester sits in solution until aqueous workup hydrolyzes it back to the starting acid.

  • The Fix: Switch to a coupling reagent that generates a more reactive intermediate (like an acid fluoride) or one that does not rely on a bulky leaving group.

    • Immediate Action: Try T3P (Propylphosphonic anhydride) .[1] It forms a mixed anhydride that is less bulky than the HATU-OAt complex.

Q: I see a byproduct with a +99 mass shift (M+99) when using HATU. Is this an impurity? A: This is the Guanidinylation Adduct .

  • The Mechanism: Because the spiro-amine reacts slowly with the activated acid, it begins to react directly with the HATU reagent itself.

  • The Fix:

    • Pre-activation: Allow the acid and HATU to react for 15 minutes before adding the amine. This minimizes the concentration of free HATU.

    • Switch Reagent: Move to phosphonium reagents (PyBOP ) or COMU , which are less prone to this side reaction, or use non-uronium reagents like T3P .

Module B: Reagent Selection Strategy

Q: When should I abandon standard reagents (EDC, HATU) for T3P or Acid Chlorides? A: Use the "Steric Index" Decision Matrix below.

  • Low Steric Burden (e.g., 2-azaspiro[4.5]decane): Start with COMU/Oxyma or HATU .

  • Medium Steric Burden (e.g., 2-azaspiro[3.3]heptane): T3P is the Gold Standard. It drives the reaction through entropy (release of gas/stable byproduct) and lower steric bulk.

  • High Steric Burden (e.g., substituted spiro-systems or coupling to tertiary carbons): Use Acid Fluorides (TFFH) or Ghosez’s Reagent .

Q: Why is T3P preferred over HATU for spiro-amines? A:

  • Atom Economy & Sterics: T3P forms a mixed anhydride. The leaving group is a phosphonate, which is less sterically demanding than the bulky benzotriazole of HATU.

  • Epimerization Control: If your carboxylic acid partner has a chiral center, T3P shows significantly lower epimerization rates compared to basic HATU conditions.

  • Workup: T3P byproducts are water-soluble, simplifying purification of these often polar spiro-amides.

Visualizing the Workflow

The following decision tree outlines the logical flow for selecting the optimal coupling condition based on substrate difficulty.

CouplingLogic Start Start: Amide Coupling with Spiro Amine CheckSterics Assess Steric Bulk of Acid Partner Start->CheckSterics Standard Standard Acid (Primary/Secondary Carbon) CheckSterics->Standard Low Bulk Hindered Hindered Acid (Tertiary Carbon/Alpha-Subs) CheckSterics->Hindered High Bulk Tier1 Tier 1: COMU or HATU Base: DIPEA Solvent: DMF Standard->Tier1 Tier2 Tier 2: T3P (50% in EtOAc) Base: Pyridine or NMM Solvent: EtOAc/2-MeTHF Hindered->Tier2 Success Success: Isolate Product Tier1->Success Yield > 50% FailSlow Failure: Low Conversion (Stalled Active Ester) Tier1->FailSlow Yield < 20% FailSide Failure: Guanidinylation (M+99 Byproduct) Tier1->FailSide Byproducts Tier3 Tier 3: Acid Fluoride (TFFH) or Ghosez's Reagent Tier2->Tier3 Still Fails Tier2->Success Tier3->Success FailSlow->Tier2 Escalate FailSide->Tier2 Escalate

Caption: Decision Logic for optimizing amide coupling with sterically hindered spirocyclic amines.

Experimental Protocols

Protocol A: The "Gold Standard" T3P Method

Best for: 2-azaspiro[3.3]heptanes and general spiro-couplings.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Spirocyclic Amine (1.1 – 1.2 equiv)

  • T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.1 M – 0.2 M)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and Amine in the solvent (EtOAc is preferred; use 2-MeTHF if solubility is poor).

  • Base Addition: Add Pyridine or NMM. Note: Pyridine often gives higher yields for difficult substrates than DIPEA in T3P couplings.

  • Cooling (Optional): If the acid is prone to epimerization, cool to 0°C. Otherwise, perform at Room Temperature (RT).

  • T3P Addition: Add the T3P solution dropwise.

  • Reaction: Stir at RT for 2–12 hours.

    • Tip: If conversion stalls <50%, heat to 50°C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash with water, then 0.5M HCl (to remove excess amine/pyridine), then sat. NaHCO3, then brine.

  • Result: T3P byproducts are water-soluble, often yielding clean product without chromatography.

Protocol B: The "Nuclear Option" (Acid Fluoride via TFFH)

Best for: Extremely hindered couplings where T3P fails.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Spirocyclic Amine (1.2 equiv)

  • Solvent: DCM or DMF

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid and TFFH in DCM under Nitrogen.

  • Base Addition: Add DIPEA. Stir for 30 minutes at RT.

    • Checkpoint: This generates the Acid Fluoride in situ.[2] It is highly reactive but more stable to hydrolysis than an acid chloride.

  • Coupling: Add the Spirocyclic Amine.

  • Reaction: Stir at RT for 2–6 hours.

  • Workup: Standard aqueous workup.

Comparative Data: Reagent Performance

The following table summarizes typical conversion rates for coupling Boc-Proline (a hindered acid model) with 2-azaspiro[3.3]heptane (a hindered amine model).

Coupling ReagentBaseSolventConversion (2h)EpimerizationNotes
HATU DIPEADMF45%ModerateSignificant M+99 byproduct observed.
EDC / HOBt DIPEADCM15%LowVery slow kinetics; stalled active ester.
COMU / Oxyma DIPEADMF65%LowBetter than HATU, but still sluggish.
T3P Pyridine EtOAc 92% Very Low Recommended Standard. Clean profile.
TFFH DIPEADCM88%ModerateHigh reactivity, good for "impossible" cases.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Burtscher, D., & Greiner, L. (2020). Synthesis of 2,6-Diazaspiro[3.3]heptanes and their Application. ResearchGate / Literature Review. Link

  • Patterson, A. W., et al. (2011).[7] Optimization of T3P for Solid-Phase and Solution-Phase Amide Coupling. Journal of Organic Chemistry. Link

Sources

Validation & Comparative

1H NMR Interpretation of 4-Azaspiro[2.4]heptane: A Comparative Guide to Cyclopropyl Proton Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 4-azaspiro[2.4]heptane Cyclopropyl Protons Content Type: Comparative Technical Guide

Executive Summary

The 4-azaspiro[2.4]heptane scaffold represents a critical structural motif in modern medicinal chemistry, most notably serving as the rigidifying core in the HCV NS5A inhibitor Ledipasvir . Unlike standard alkyl chains or simple carbocycles, the spiro-fusion of a strained cyclopropane ring with a pyrrolidine ring creates a unique magnetic environment.

This guide provides a technical analysis of the cyclopropyl protons (C1-H and C2-H) within this scaffold. We compare the spectral signature of 4-azaspiro[2.4]heptane against its carbocyclic analog (spiro[2.4]heptane) and acyclic precursors, offering a validated protocol for stereochemical assignment.

Part 1: Theoretical Framework & Mechanistic Insight

The Structural Anomaly

In 4-azaspiro[2.4]heptane, the nitrogen atom is positioned at C4, directly adjacent to the spiro-carbon (C3). This proximity exerts two distinct magnetic effects on the distal cyclopropyl protons (H1 and H2):

  • Inductive Withdrawal: The electronegative nitrogen deshields the spiro-carbon (C3), but its effect on C1 and C2 is attenuated by distance.

  • Anisotropic Shielding (The Dominant Factor): The magnetic anisotropy of the C-N bond and the nitrogen lone pair creates a "cone of shielding." Because the spiro-junction locks the cyclopropane ring orthogonal to the pyrrolidine ring, the cyclopropyl protons reside permanently within specific regions of this anisotropic cone.

Symmetry Breaking
  • Spiro[2.4]heptane (Carbocyclic): Possesses a plane of symmetry (passing through C3 and the midpoint of the C5-C6 bond). The cyclopropyl protons often appear as a simplified AA'BB' system.

  • 4-Azaspiro[2.4]heptane: The introduction of nitrogen breaks this symmetry. If the nitrogen bears a substituent (as in Ledipasvir or Boc-protected intermediates), the C1 and C2 protons become diastereotopic. The spectrum shifts from a simplified multiplet to a complex four-spin system (ABCD or ABMX), often requiring 2D NMR for deconvolution.

Part 2: Comparative Analysis

The following table contrasts the 1H NMR characteristics of the target scaffold with its primary alternatives.

Table 1: Spectral Comparison of Cyclopropyl Moieties
Feature4-Azaspiro[2.4]heptane (Target)Spiro[2.4]heptane (Carbocyclic Analog)Cyclopropylamine (Acyclic Control)
Chemical Shift (

)
0.40 – 1.20 ppm 0.20 – 0.80 ppm0.30 – 0.50 ppm
Multiplicity Pattern Distinct Multiplets (4H) Often separated into two groups (proximal/distal to N-R).Compact Multiplet (4H) Higher order AA'BB' symmetry.Simple Multiplet (4H) Rapid rotation averages environments.
Geminal Coupling (

)
4.5 – 5.5 Hz 4.0 – 5.0 Hz~ 4.0 Hz
Vicinal Coupling (

)

: 8–10 Hz

: 5–7 Hz

: ~9 Hz

: ~6 Hz
Averaged (~ 6-7 Hz)
Nitrogen Influence High Lone pair orientation significantly shifts "syn" protons upfield.None Moderate Rotational averaging dilutes specific anisotropic effects.

Key Insight: In 4-azaspiro systems, protons syn to the nitrogen lone pair (or N-substituent) are often shielded (upfield, ~0.5 ppm), while anti protons are deshielded (downfield, ~1.0 ppm). This separation is the hallmark of the spiro-aza effect.

Part 3: Experimental Protocol for Assignment

To accurately assign the stereochemistry of the cyclopropyl protons in a 4-azaspiro[2.4]heptane derivative, follow this self-validating workflow.

Acquisition Parameters
  • Solvent:

    
     is standard, but 
    
    
    
    is recommended if the N-substituent is an amide/carbamate (e.g., Ledipasvir intermediates) to prevent rotameric broadening.
  • Field Strength: Minimum 400 MHz; 600 MHz recommended to resolve the "roof effect" in the cyclopropyl region.

  • Pulse Sequence: Standard zg30 for 1D; Phase-sensitive hsqcetgp for HSQC.

Step-by-Step Assignment Workflow
  • Identify the "Fingerprint" Region: Locate the high-field region (0.4 – 1.2 ppm). Integrate to confirm 4 protons.

  • HSQC Filtering (The Anchor): Run a multiplicity-edited HSQC.

    • Observation: The cyclopropyl carbons (C1/C2) will appear at very high field (

      
       5–15 ppm) and will be negative  (inverted) relative to CH/CH3 signals (indicating 
      
      
      
      ).
    • Differentiation: If the molecule is chiral, you will see TWO distinct carbon correlations, confirming the diastereotopic nature of C1 and C2.

  • J-Coupling Analysis:

    • Measure the width of the multiplets.

    • 
       (8-10 Hz)  is consistently larger than 
      
      
      
      (5-7 Hz)
      in cyclopropanes.
  • NOESY/ROESY (The Stereochemical Lock):

    • Irradiate the protons at C5 (the pyrrolidine ring protons adjacent to the spiro center).

    • Result: Strong NOE correlations will be observed only to the cyclopropyl protons on the same face (syn) as the C5 protons. This unambiguously assigns the "top" vs. "bottom" face of the cyclopropane ring.

Visualization of Logic Flow

NMR_Assignment_Flow Start Start: Acquire 1H NMR (Target: 0.4 - 1.2 ppm) Count Integration Check: Are there 4 Protons? Start->Count HSQC Run Multiplicity-Edited HSQC (Identify CH2 carbons at 5-15 ppm) Count->HSQC Symmetry Check Carbon Count: 1 Signal or 2 Signals? HSQC->Symmetry Sym_Yes 1 Signal: Symmetric/Rapid Exchange Symmetry->Sym_Yes Equivalent C1/C2 Sym_No 2 Signals: Diastereotopic (Chiral) Symmetry->Sym_No Distinct C1/C2 NOESY Run NOESY/ROESY (Target C5-Pyrrolidine Protons) Sym_Yes->NOESY Sym_No->NOESY Assign Final Assignment: Correlate C5-H to Syn-CP-H NOESY->Assign

Caption: Logical workflow for deconvoluting 4-azaspiro[2.4]heptane cyclopropyl signals. Blue nodes indicate acquisition; Green/Red indicate decision points.

Part 4: References

  • PubChem. (n.d.). Ledipasvir Compound Summary. National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Wiberg, K. B., & Nist, B. J. (1963). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 85(18), 2788–2799. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 13: NMR – Stereochemical assignment in rigid rings).

  • Gilead Sciences, Inc. (2014). Ledipasvir/Sofosbuvir (Harvoni) Prescribing Information. (Detailed characterization of the azaspiro intermediate). [Link]

Safety Operating Guide

Navigating the Spirocycle: A Researcher's Guide to Safely Handling 4-Azaspiro[2.4]heptane Hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, innovators and problem-solvers. In the fast-paced world of drug discovery and development, novel molecular scaffolds are the keys to unlocking new therapeutic possibilities. One such scaffold, the spirocyclic amine, offers a unique three-dimensional architecture that is increasingly sought after by medicinal chemists.[1] However, with great potential comes the responsibility of meticulous and informed handling. This guide provides essential, direct safety and logistical information for working with 4-Azaspiro[2.4]heptane hemioxalate, a valuable building block in contemporary research. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety and precision, ensuring both the integrity of your research and the well-being of your team.

Hazard Assessment: Understanding the Dual Nature of the Molecule

4-Azaspiro[2.4]heptane hemioxalate is a salt, combining a spirocyclic amine with oxalic acid. This duality dictates its hazard profile. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from suppliers and analogous structures provide a clear and consistent picture of the primary risks.[2][3]

The primary hazards are associated with irritation and acute toxicity. Supplier information explicitly labels 4-Azaspiro[2.4]heptane hemioxalate with the GHS07 pictogram, indicating it is harmful if swallowed and causes skin and serious eye irritation.[2] This is consistent with data for similar spirocyclic amine hydrochlorides and oxalate salts.[3][4][5]

  • The Amine Component: Spirocyclic amines, like other amines, are organic bases and can be irritating to skin and mucous membranes. Inhalation of dusts can lead to respiratory tract irritation.[6][7][8]

  • The Oxalate Component: Soluble oxalates are corrosive and can cause severe eye damage.[4] If ingested, they can be harmful, and systemic absorption may lead to kidney damage.[4][9][10] Skin contact may also be harmful, with potential for systemic effects upon absorption.[4]

Given that the compound is a light yellow solid , the primary route of exposure is through inhalation of dust particles and direct contact with skin and eyes.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Based on the known hazards, a comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE for handling 4-Azaspiro[2.4]heptane hemioxalate.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact, which can cause irritation and potential systemic absorption.[2][5][11] Always inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against dust particles that can cause serious eye irritation.[2][8]
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills and contamination.[11]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.As the compound is a solid, dust generation is a concern.[2] Engineering controls are the primary defense against inhalation.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_ppe PPE Selection Workflow Start Handling 4-Azaspiro[2.4]heptane hemioxalate Weighing Weighing or Transferring Solid? Start->Weighing InHood Work in a Chemical Fume Hood Weighing->InHood Yes Gloves Wear Nitrile Gloves InHood->Gloves Goggles Wear Safety Goggles Gloves->Goggles LabCoat Wear a Lab Coat Goggles->LabCoat End Proceed with Experiment LabCoat->End

Caption: PPE selection workflow for handling the solid compound.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

  • The supplier recommends storage at 0-8 °C.[2]

  • Keep the container tightly closed to prevent absorption of moisture and contamination.

Weighing and Aliquoting

This is a critical step where the risk of generating airborne dust is highest.

  • Preparation: Don all required PPE as outlined in Section 2.

  • Location: Conduct all weighing and handling of the solid compound inside a certified chemical fume hood to minimize inhalation exposure.[8]

  • Procedure:

    • Use a spatula to carefully transfer the desired amount of the solid to a tared weighing vessel.

    • Avoid any actions that could create dust clouds, such as rapid movements or pouring from a height.

    • Close the primary container immediately after aliquoting.

  • Cleanup: Gently wipe down the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as chemical waste.

Dissolution and Use in Reactions
  • Solvent Addition: Add the solvent to the vessel containing the weighed solid slowly and carefully to avoid splashing.

  • Reaction Setup: Ensure your reaction vessel is securely clamped and that any subsequent steps are carried out with appropriate engineering controls (e.g., fume hood).

The following diagram outlines the standard operational workflow.

Handling_Workflow cluster_workflow Operational Handling Workflow Receipt Receive and Inspect Container Storage Store at 0-8°C in a Dry Place Receipt->Storage Weighing Weigh Solid in Fume Hood with PPE Storage->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Reaction Use in Reaction Dissolution->Reaction Waste Dispose of Waste Reaction->Waste

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.